
Win 64338 hydrochloride
Vue d'ensemble
Description
WIN 64338 hydrochloride is a potent, selective, nonpeptide competitive antagonist of bradykinin B2 receptor.
Mécanisme D'action
Target of Action
Win 64338 hydrochloride is a potent, selective, non-peptide competitive antagonist of the bradykinin B2 receptor . Bradykinin B2 receptors are G-protein coupled receptors for bradykinin, a nonapeptide that plays a critical role in various physiological processes such as inflammation, pain, and vasodilation .
Mode of Action
This compound competitively inhibits the binding of bradykinin to the bradykinin B2 receptor . It has been shown to inhibit [3H]-Bradykinin binding to the bradykinin B2 receptor on human IMR-90 cells with a Ki of 64 nM .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the bradykinin signaling pathway. By inhibiting the binding of bradykinin to the B2 receptor, this compound can modulate the downstream effects of bradykinin signaling, which include vasodilation, pain sensation, and inflammatory responses .
Pharmacokinetics
It is soluble to 75 mm in dmso , which suggests that it may have good bioavailability when administered in a suitable formulation.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of bradykinin signaling. By acting as a competitive antagonist at the bradykinin B2 receptor, this compound can inhibit the physiological effects of bradykinin, potentially reducing inflammation, pain, and vasodilation .
Analyse Biochimique
Biochemical Properties
Win 64338 hydrochloride interacts primarily with the bradykinin B2 receptor . In organ bath studies, it has been shown to inhibit the binding of bradykinin to its receptor on guinea pig trachea with nanomolar affinity .
Cellular Effects
The cellular effects of this compound are primarily mediated through its antagonistic action on the bradykinin B2 receptor. Bradykinin, the ligand for this receptor, is known to play a critical role in various cellular processes, including inflammation, pain sensation, blood pressure regulation, and smooth muscle contraction .
Molecular Mechanism
This compound exerts its effects at the molecular level by competitively inhibiting the binding of bradykinin to the B2 receptor . This prevents the activation of the receptor and subsequent downstream signaling events triggered by bradykinin.
Dosage Effects in Animal Models
It is generally used at nanomolar concentrations in in vitro studies .
Activité Biologique
WIN 64338 hydrochloride is a potent, non-peptide antagonist of the bradykinin B2 receptor (B2R), which plays a significant role in various physiological and pathological processes. This article provides a comprehensive overview of the biological activity of WIN 64338, including its mechanisms of action, experimental findings, and potential therapeutic applications.
WIN 64338 functions primarily as a competitive antagonist at the bradykinin B2 receptor. By inhibiting the binding of bradykinin, a peptide that mediates inflammation and pain, WIN 64338 can modulate several downstream effects associated with B2R activation, including:
- Smooth Muscle Contraction : Activation of B2R leads to sustained contraction of smooth muscle tissues.
- Increased Vascular Permeability : Bradykinin enhances permeability in blood vessels, contributing to edema.
- Cytokine Release : It stimulates cytokine release from leukocytes, impacting inflammatory responses.
- Ion Secretion Alteration : B2R activation affects ion secretion in epithelial cells, influencing fluid balance and secretion.
Binding Affinity and Inhibition Studies
WIN 64338 exhibits high affinity for the B2R. Notably, it has been shown to inhibit [^3H]-bradykinin binding with an inhibition constant (Ki) of approximately 64 nM in human IMR-90 cells . In organ bath studies using guinea pig trachea, WIN 64338 demonstrated nanomolar affinity for inhibiting bradykinin-induced responses .
Table 1: Binding Affinity of WIN 64338
In Vitro Studies
Numerous in vitro studies have highlighted the biological activity of WIN 64338 across various cell lines. For instance, in T-REx293 cell lines expressing B2R, WIN 64338 showed a dose-dependent inhibitory effect on bradykinin-induced intracellular signaling pathways . The effective concentration (EC50) for bradykinin was found to be 8 nM , while WIN 64338 effectively reduced this signaling in a dose-dependent manner.
Case Studies and Research Findings
- Inflammatory Diseases : Research indicates that bradykinin is implicated in conditions like asthma and rheumatoid arthritis. By blocking B2R, WIN 64338 may provide therapeutic benefits in these inflammatory diseases. A study demonstrated that WIN 64338 effectively inhibited the inflammatory responses induced by bradykinin in animal models .
- Cancer Research : The role of bradykinin as a growth factor in cancer progression has been explored. In studies involving glioblastoma cell lines (U87-MG), WIN 64338's antagonistic effects on B2R were associated with reduced cell proliferation and altered apoptosis pathways .
- Pain Management : Given bradykinin's role as a pain mediator, antagonists like WIN 64338 are being investigated for their potential in pain management therapies. Preclinical models have shown promising results in reducing pain responses associated with inflammatory stimuli .
Applications De Recherche Scientifique
Introduction to WIN 64338 Hydrochloride
This compound is a synthetic compound recognized as a potent, selective, non-peptide competitive antagonist of the bradykinin B2 receptor. Its unique properties make it invaluable in various scientific research applications, particularly in pharmacological studies related to pain, inflammation, and other physiological processes mediated by bradykinin.
Binding Affinity and Selectivity
The binding affinity of this compound for the bradykinin B2 receptor has been quantified with a binding inhibition constant (Ki) of approximately 64 nM in human IMR-90 cells. Importantly, it exhibits selectivity, showing minimal interference with other kinin receptors, such as the bradykinin B1 receptor .
Pharmacological Research
This compound is extensively used in pharmacological studies to investigate the physiological roles of the bradykinin B2 receptor. Its applications include:
- Investigating inflammatory responses : By blocking bradykinin activity, researchers can assess how inflammation is mediated through this receptor pathway.
- Pain management studies : The compound's antagonistic effects on pain signaling pathways make it a valuable tool for exploring new analgesic therapies.
- Drug discovery : Its selective inhibition profile aids in identifying potential therapeutic targets for conditions characterized by excessive bradykinin activity.
Case Studies
- Ocular Hypertension Studies : Research involving Dutch-belted rabbits demonstrated that this compound effectively reduced intraocular pressure (IOP). The compound mobilized intracellular calcium and released prostaglandins from ciliary muscle cells, indicating its multifaceted role in ocular physiology .
- Stress-Induced Hyperthermia : In vivo studies showed that administering this compound (5 mg/kg) significantly reduced physiological anxiety measures in mice experiencing stress-induced hyperthermia. This suggests potential applications in anxiety management .
- Gastrointestinal Studies : The compound inhibited bradykinin-induced contractility in guinea pig ileum and trachea, further supporting its role as a functional antagonist in gastrointestinal and respiratory systems .
Comparative Analysis with Other Antagonists
To highlight the unique features of this compound compared to other antagonists targeting similar pathways, the following table summarizes key characteristics:
Compound Name | Type | Mechanism of Action | Unique Features |
---|---|---|---|
This compound | Non-peptide antagonist | Competitive inhibition of B2 receptor | First potent non-peptide antagonist |
Icatibant | Peptide antagonist | Competitive inhibition | Derived from peptide sequence; specific for B2 |
HOE 140 | Non-peptide antagonist | Competitive inhibition | Known for use in hereditary angioedema |
FR173657 | Non-peptide antagonist | Competitive inhibition | Selective for both B1 and B2 receptors |
This compound stands out due to its non-peptide structure and high potency as a selective antagonist for the bradykinin B2 receptor, distinguishing it from peptide-based alternatives like Icatibant .
Propriétés
IUPAC Name |
tributyl-[[4-[[(2S)-2-[(N,N'-dicyclohexylcarbamimidoyl)amino]-3-naphthalen-2-ylpropanoyl]amino]phenyl]methyl]phosphanium;chloride;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H67N4OP.2ClH/c1-4-7-30-51(31-8-5-2,32-9-6-3)35-36-25-28-42(29-26-36)46-44(50)43(34-37-24-27-38-18-16-17-19-39(38)33-37)49-45(47-40-20-12-10-13-21-40)48-41-22-14-11-15-23-41;;/h16-19,24-29,33,40-41,43H,4-15,20-23,30-32,34-35H2,1-3H3,(H2-,46,47,48,49,50);2*1H/t43-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJGBEZPVOUBMJ-KRFCICRISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[P+](CCCC)(CCCC)CC1=CC=C(C=C1)NC(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=NC4CCCCC4)NC5CCCCC5.Cl.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[P+](CCCC)(CCCC)CC1=CC=C(C=C1)NC(=O)[C@H](CC2=CC3=CC=CC=C3C=C2)NC(=NC4CCCCC4)NC5CCCCC5.Cl.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H69Cl2N4OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
783.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.